molecular formula C7H11NO2S2 B3057663 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)- CAS No. 83552-44-7

1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)-

Cat. No.: B3057663
CAS No.: 83552-44-7
M. Wt: 205.3 g/mol
InChI Key: PRRCQQGBVXMEKW-YFKPBYRVSA-N
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Description

1,4-Dithia-7-azaspiro[44]nonane-8-carboxylic acid, (8S)- is a complex organic compound characterized by its unique spirocyclic structure

Mechanism of Action

Target of Action

The primary targets of (S)-1,4-DITHIA-7-AZASPIRO[4.4]NONANE-8-CARBOXYLIC ACID are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound interacts with its targets in a way that leads to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by (S)-1,4-DITHIA-7-AZASPIRO[4It is known that the compound can influence free radical chemistry .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-1,4-DITHIA-7-AZASPIRO[4It is known that the compound is a powder at room temperature, suggesting that it could be administered orally .

Result of Action

The molecular and cellular effects of (S)-1,4-DITHIA-7-AZASPIRO[4It is known that the compound can influence free radical chemistry, which could have various effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)- typically involves the formation of the spirocyclic core followed by the introduction of the carboxylic acid group. One common method involves the condensation of appropriate thiol and amine precursors under controlled conditions to form the spirocyclic structure. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)- undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alcohols or amines in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Esters and amides.

Scientific Research Applications

1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of novel materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid: Similar spirocyclic structure but with oxygen atoms instead of sulfur.

    7-<(phenylmethoxy)carbonyl>-1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid: A derivative with a phenylmethoxycarbonyl group.

Uniqueness

1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)- is unique due to its specific combination of sulfur and nitrogen atoms in the spirocyclic structure, which imparts distinct chemical and biological properties not found in its analogs.

Properties

IUPAC Name

(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S2/c9-6(10)5-3-7(4-8-5)11-1-2-12-7/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRCQQGBVXMEKW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2(S1)CC(NC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2(S1)C[C@H](NC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510477
Record name (8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83552-44-7
Record name 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid, (8S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083552447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID, (8S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOD8385Z2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)-

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